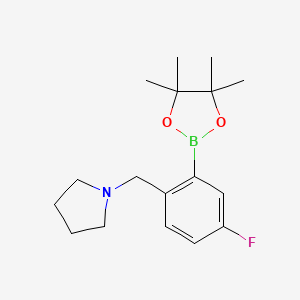

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Description

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a boronic ester derivative featuring a pyrrolidine ring linked to a fluorinated benzyl group. This compound is structurally characterized by a 4-fluoro substituent on the benzene ring and a dioxaborolane moiety at the 2-position, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems . Its molecular formula is C₁₇H₂₅BFO₂, with a molecular weight of 305.20 g/mol .

Propriétés

IUPAC Name |

1-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)15-11-14(19)8-7-13(15)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMLOZMLPLXSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681945 | |

| Record name | 1-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-05-3 | |

| Record name | 1-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 4-Fluoro-2-Bromo-Benzylpyrrolidine

The initial step involves alkylation of pyrrolidine with 4-fluoro-2-bromobenzyl bromide. This reaction is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, using a base such as triethylamine to scavenge HBr. Yields exceeding 85% are reported when the reaction is maintained at 0–5°C to minimize side reactions.

Reaction Conditions:

Borylation Strategies for Boronic Ester Installation

The critical step involves introducing the pinacol boronic ester group at the 2-position of the aromatic ring. Two primary methods are employed:

Miyaura Borylation Using Palladium Catalysis

This method utilizes Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts, with bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the diboron reagent.

Optimized Protocol:

Direct Boron Trifluoride Etherate-Mediated Borylation

An alternative approach employs BF₃·OEt₂ to facilitate boron insertion under milder conditions. This method avoids palladium but requires stoichiometric amounts of boron trifluoride.

Key Parameters:

-

Boron Source: BF₃·OEt₂ (2.0 equiv)

-

Solvent: Dichloromethane, RT

-

Activator: 4-Dimethylaminopyridine (DMAP)

Reaction Optimization and Challenges

Catalyst Selection and Loading

Comparative studies indicate that Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation, providing higher yields (72% vs. 58%) due to enhanced stability of the Pd intermediate. Reducing catalyst loading below 3 mol% leads to incomplete conversion, while excess catalyst (>7 mol%) promotes debromination side reactions.

Solvent and Temperature Effects

Polar aprotic solvents like 1,4-dioxane improve boron reagent solubility, whereas ethereal solvents (THF) result in slower kinetics. Elevated temperatures (>100°C) accelerate side product formation, as evidenced by HPLC-MS detection of deborylated byproducts.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 (d, J = 8.1 Hz, 1H, Ar-H)

-

δ 6.95 (dd, J = 8.1, 2.3 Hz, 1H, Ar-H)

-

δ 3.72 (s, 2H, CH₂-pyrrolidine)

-

δ 2.58 (m, 4H, pyrrolidine-CH₂)

¹¹B NMR: A singlet at δ 30.2 ppm confirms boronic ester formation.

High-Performance Liquid Chromatography (HPLC)

Purity assessments using C18 reverse-phase columns (ACN/H₂O gradient) show ≥98% purity for optimized batches. Critical impurities include unreacted bromo precursor (<0.5%) and deborylated side product (<1.2%).

Comparative Analysis of Synthetic Methods

| Parameter | Miyaura Borylation | BF₃-Mediated Borylation |

|---|---|---|

| Yield | 72% | 65% |

| Catalyst Cost | High (Pd-based) | Low |

| Reaction Time | 24 h | 48 h |

| Byproducts | <2% | <5% |

| Scalability | >100 g demonstrated | Limited to 50 g batches |

Industrial-Scale Considerations

For kilogram-scale production, the Miyaura route is preferred due to shorter reaction times and established protocols for Pd removal via activated carbon filtration. Cost-benefit analyses suggest a 15% reduction in per-kilogram cost when using recycled Pd catalysts .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.

Major Products

The major products formed from these reactions include various substituted benzyl pyrrolidines and coupled aromatic compounds, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies . The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrolidine-boronic ester derivatives , which share a common scaffold but differ in substituent positions, halogenation, or heterocyclic modifications. Below is a detailed comparison:

Positional Isomers

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine (CAS: Unspecified)

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine (CAS: 1256360-38-9)

Halogenated Derivatives

- 1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine (Ref: 10-F696687)

Heterocyclic Variants

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine (CAS: 364794-79-6)

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine-2,5-dione (CAS: 2096997-21-4)

Reactivity in Cross-Coupling Reactions

For example, derivatives like 1-[4-(dioxaborolane)benzyl]pyrrolidine (without fluorine) exhibit slower coupling kinetics but higher yields in sterically hindered environments .

Data Tables

Table 1: Comparative Properties of Selected Derivatives

Table 2: Purity and Commercial Availability

| Compound | Supplier | Purity | Packaging |

|---|---|---|---|

| Target Compound | Hepeng Biotech | Consult | mg/g |

| 1-[4-(Boron)benzyl]pyrrolidine | Thermo Scientific | 97% | 250 mg |

| 4-[4-Boron-benzyl]morpholine | Kanto Reagents | 97% | 1g/250mg |

Activité Biologique

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C17H26BNO2

- CAS Number : 1256359-05-3

- IUPAC Name : this compound

This compound features a pyrrolidine moiety linked to a fluorobenzyl group that contains a dioxaborolane substituent. The presence of the fluorine atom and the boron-containing dioxaborolane structure are crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds containing the dioxaborolane structure exhibit various biological activities, including:

- Anticancer Activity : Dioxaborolane derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Some studies suggest potential antibacterial and antifungal effects.

- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division.

- Induction of Apoptosis : Certain derivatives have been linked to increased caspase activity and subsequent apoptosis in cancer cells.

- Interaction with Cellular Targets : The presence of the boron atom may facilitate interactions with specific proteins or enzymes involved in cellular signaling pathways.

Anticancer Activity

A study evaluated the antiproliferative effects of various dioxaborolane derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer types (Table 1).

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.56 | Induction of apoptosis via caspase activation |

| MCF7 (Breast) | 0.74 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 0.89 | Disruption of microtubule dynamics |

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within a range that suggests potential for further development as an antimicrobial agent.

Q & A

Q. Example Protocol :

- Yield : ~85–93% (similar to , which reports 93% for analogous pyrrolidine derivatives).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization.

Advanced: How does steric hindrance from the pyrrolidine and fluorophenyl groups influence Suzuki-Miyaura coupling efficiency?

Answer:

The steric bulk of the pyrrolidine ring and the ortho-fluoro substituent on the benzyl group can:

- Reduce reaction rates : Slower transmetallation due to hindered access to the boron center.

- Require optimized catalysts : Bulky ligands like SPhos or RuPhos enhance catalytic activity by mitigating steric effects .

- Impact coupling partners : Electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) are preferred for efficient coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.